molecular formula C19H27N5O2S B14982118 6-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-N,N,2-trimethylpyrimidin-4-amine

6-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-N,N,2-trimethylpyrimidin-4-amine

Cat. No.: B14982118
M. Wt: 389.5 g/mol
InChI Key: LNUYGXRGGFKDIZ-UHFFFAOYSA-N
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Description

6-[4-(4-ETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N,N,2-TRIMETHYLPYRIMIDIN-4-AMINE is a complex organic compound that features a piperazine ring substituted with an ethylbenzenesulfonyl group and a pyrimidine ring substituted with trimethylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(4-ETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N,N,2-TRIMETHYLPYRIMIDIN-4-AMINE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[4-(4-ETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N,N,2-TRIMETHYLPYRIMIDIN-4-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.

Scientific Research Applications

6-[4-(4-ETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N,N,2-TRIMETHYLPYRIMIDIN-4-AMINE has several scientific research applications:

Mechanism of Action

The mechanism by which 6-[4-(4-ETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N,N,2-TRIMETHYLPYRIMIDIN-4-AMINE exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(4-ETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N,N,2-TRIMETHYLPYRIMIDIN-4-AMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with an ethylbenzenesulfonyl group and a pyrimidine ring with trimethylamine groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H27N5O2S

Molecular Weight

389.5 g/mol

IUPAC Name

6-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine

InChI

InChI=1S/C19H27N5O2S/c1-5-16-6-8-17(9-7-16)27(25,26)24-12-10-23(11-13-24)19-14-18(22(3)4)20-15(2)21-19/h6-9,14H,5,10-13H2,1-4H3

InChI Key

LNUYGXRGGFKDIZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)N(C)C

Origin of Product

United States

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